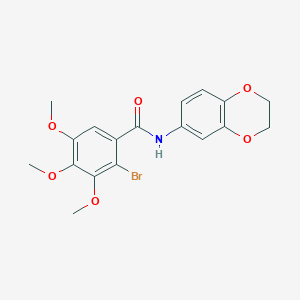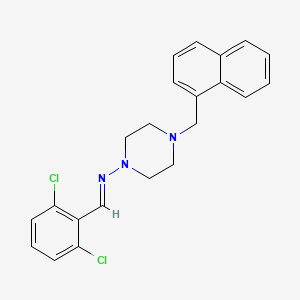![molecular formula C19H15Cl2NO3S2 B11668082 (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11668082.png)
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the thiazolidinone class This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorophenyl group, and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one typically involves multiple steps. One common method starts with the preparation of the thiazolidinone ring, followed by the introduction of the dichlorophenyl and ethoxyphenyl groups. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Thiazolidinone Ring Formation: This step involves the cyclization of a thiourea derivative with an α-haloketone under basic conditions.
Introduction of Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,4-dichlorobenzyl chloride.
Introduction of Ethoxyphenyl Group: The ethoxyphenyl group is added through an etherification reaction using 3-ethoxyphenol and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Sodium borohydride, ethanol as a solvent.
Substitution: Nucleophiles such as amines or thiols, polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinones.
Scientific Research Applications
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation.
Comparison with Similar Compounds
(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one: can be compared with other thiazolidinone derivatives:
3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate: This compound has a similar thiazolidinone core but different substituents, leading to distinct biological activities.
Vanillin acetate: Although structurally different, it shares some functional groups and can undergo similar chemical reactions.
The uniqueness of This compound lies in its specific combination of substituents, which confer unique chemical and biological properties.
Properties
Molecular Formula |
C19H15Cl2NO3S2 |
|---|---|
Molecular Weight |
440.4 g/mol |
IUPAC Name |
(5E)-5-[[4-[(2,4-dichlorophenyl)methoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H15Cl2NO3S2/c1-2-24-16-7-11(8-17-18(23)22-19(26)27-17)3-6-15(16)25-10-12-4-5-13(20)9-14(12)21/h3-9H,2,10H2,1H3,(H,22,23,26)/b17-8+ |
InChI Key |
GGWIDFRWAMXJIJ-CAOOACKPSA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(5-bromothiophen-2-yl)-N'-[(1E)-1-(pyridin-4-yl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11668007.png)
![5-(4-methylphenyl)-N-propyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11668017.png)

![2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B11668035.png)
![Ethyl (2Z)-2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-YL]methylidene}-7-methyl-3-oxo-5-(thiophen-2-YL)-2H,3H,5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11668043.png)

![N-(4-{[(2E)-2-(2-fluorobenzylidene)hydrazinyl]carbonyl}benzyl)-N-phenylmethanesulfonamide](/img/structure/B11668055.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-phenyl-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11668063.png)
![4-[(E)-({[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}hydrazono)methyl]benzoic acid](/img/structure/B11668068.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11668076.png)
![2-(1-Methyl-1H-pyrrol-2-YL)-N'-[(1Z,2E)-2-methyl-3-phenylprop-2-EN-1-ylidene]acetohydrazide](/img/structure/B11668077.png)
![N'-[(E)-(4-fluorophenyl)methylidene]-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668090.png)
![(3Z,5E)-1-benzyl-3,5-bis[(3-fluorophenyl)methylidene]piperidin-4-one](/img/structure/B11668093.png)
![8-[(2E)-2-(4-bromobenzylidene)hydrazinyl]-6-hydroxy-7-[2-hydroxy-3-(propan-2-yloxy)propyl]-3-methyl-3,7-dihydro-2H-purin-2-one](/img/structure/B11668094.png)
